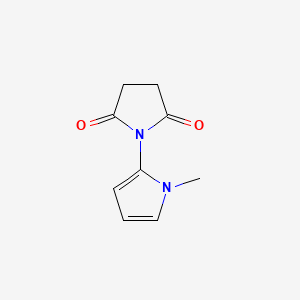
1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione” is a chemical compound . It’s also known as “Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-” and has a molecular weight of 123.1525 .
Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione” is available as a 2D Mol file . The IUPAC Standard InChI is “InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3” and the IUPAC Standard InChIKey is "NZFLWVDXYUGFAV-UHFFFAOYSA-N" .Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium. Studies reveal these derivatives are effective in preventing corrosion, with their efficiency increasing with concentration. The adsorption of these compounds on the steel surface follows Langmuir's adsorption isotherm, suggesting a chemisorption process is primarily responsible for their inhibitory action (Zarrouk et al., 2015).
Electronic Devices
Novel conjugated polyelectrolytes incorporating diketopyrrolopyrrole (DPP) backbones, similar in structure to the target compound, have been developed for use as electron transport layers in polymer solar cells. These materials demonstrate high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the devices (Hu et al., 2015).
Chemical Synthesis
Isoxazole- and pyrazole-based ligands incorporating sulfur and pyrrole units have been synthesized for the coordination chemistry toward Cu(I) and Zn(II). These compounds exhibit interesting luminescent properties and the ability to form coordination polymers, suggesting potential applications in material science and catalysis (Urdaneta et al., 2015).
Antioxidant Activity
Mannich base derivatives of pyrrolidine-2,5-dione have been investigated for their antioxidant activities. Detailed vibrational analysis and molecular orbital studies provide insights into their structure-activity relationships, suggesting these compounds could serve as effective antioxidants (Boobalan et al., 2014).
Photoluminescence and Optical Properties
Pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have been synthesized and characterized for their photoluminescent properties. These compounds show potential for use in organic electronics and photovoltaic devices due to their strong photoluminescence and the ability to form thin films with high structural ordering (Beyerlein & Tieke, 2000).
properties
IUPAC Name |
1-(1-methylpyrrol-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-6-2-3-7(10)11-8(12)4-5-9(11)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDPBYVJIADRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


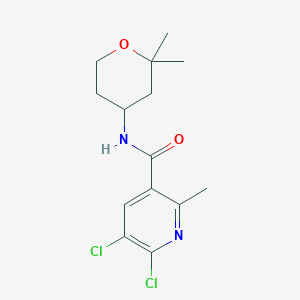
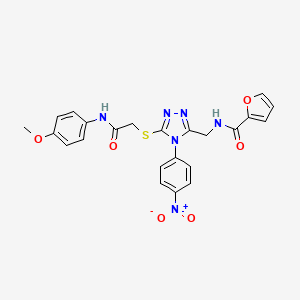
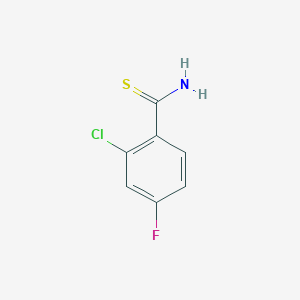
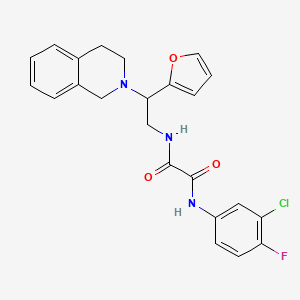
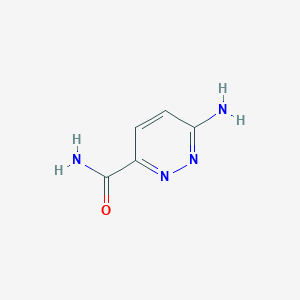
![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)
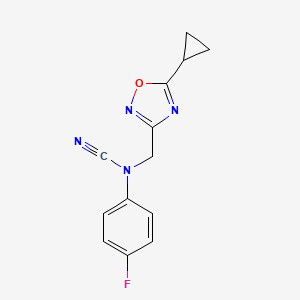
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)
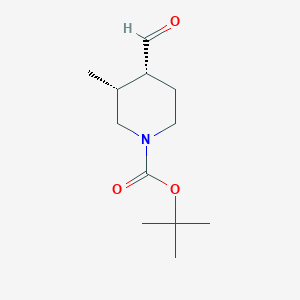
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2708908.png)
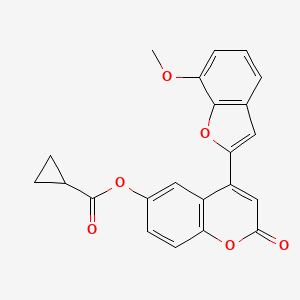
![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)